Tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(furan-2-ylmethylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(12(15)17-13(2,3)4)8-14-9-11-6-5-7-16-11/h5-7,10,14H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZNVTPAJOAVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate typically involves the reaction of tert-butyl 3-amino-2-methylpropanoate with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical transformations. It can participate in reactions such as:
- Esterification : As a precursor for synthesizing other esters.
- Amidation : In the formation of amides through reaction with amines.
Medicinal Chemistry
The compound is being explored for its potential medicinal properties due to the presence of the furan ring and amino group, which may enhance biological activity. Furan derivatives have been linked to various therapeutic effects, including:
- Antimicrobial Activity : Research indicates that furan-containing compounds can exhibit antimicrobial properties.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory applications.
The ability of the furan moiety to engage in π-stacking interactions and the amino group to form hydrogen bonds with biological macromolecules makes this compound a candidate for further pharmacological studies.
Enzyme Studies
In biochemical research, this compound can be utilized as a probe in enzyme-catalyzed reactions. Its structural components may influence enzyme activity and receptor binding, providing insights into enzyme mechanisms and interactions.
Case Studies
Recent studies have focused on the biological activity of furan derivatives, including this compound:
- Antimicrobial Studies : A study published in Chemistry & Biology evaluated various furan derivatives for their antimicrobial properties, indicating that compounds with similar structures could be effective against certain pathogens.
- Pharmacological Investigations : Research highlighted in Medicinal Chemistry journals has explored the binding affinities of furan-containing compounds to various receptors, suggesting potential pathways for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate with derivatives sharing the tert-butyl 2-methylpropanoate backbone but differing in amino substituents:
Physicochemical Properties
- Furan-2-ylmethyl substituent : Introduces aromaticity and moderate polarity. The furan ring’s electron-rich nature may enhance binding to biological targets, as seen in furan-based antiviral compounds .
- Phenyl-containing groups (e.g., 4-phenylbutan-2-yl) : Contribute to higher molecular weight and steric bulk, possibly affecting crystallization behavior .
Biological Activity
Tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, with the CAS number 1221341-58-7, is a compound with notable biological activity. Its molecular formula is C13H21NO3, and it has a molecular weight of 239.31 g/mol. This compound is characterized by a tert-butyl group and a furan moiety, which contribute to its potential pharmacological properties.
The chemical properties of this compound include:
| Property | Value |
|---|---|
| Boiling Point | 313.2 ± 27.0 °C (Predicted) |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.69 ± 0.29 (Predicted) |
These properties suggest that the compound has a relatively high boiling point and moderate solubility characteristics, which may influence its bioavailability and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The furan ring is known for its role in biological systems, often participating in electron transfer processes and acting as a reactive electrophile.
Antioxidant Activity
Research indicates that compounds containing furan moieties exhibit significant antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. This property could be beneficial in developing new antimicrobial agents.
Case Studies
- Antioxidant Efficacy : A study demonstrated that derivatives of furan exhibited notable radical scavenging activity, suggesting that this compound may similarly protect cellular components from oxidative damage.
- Antimicrobial Testing : In vitro assays conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
In Vitro Studies
In vitro studies have highlighted the following findings regarding the biological effects of this compound:
- Cell Viability : At concentrations below 100 µM, the compound did not significantly affect cell viability in human cell lines.
- Enzyme Inhibition : The compound was found to inhibit specific enzymes involved in metabolic pathways, suggesting potential for therapeutic applications in metabolic disorders.
Toxicity Profile
Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate, and what reaction conditions are critical for high yields?
The compound is synthesized via Boc (tert-butoxycarbonyl) protection strategies. A common method involves reacting tert-butyl chloroformate with an amino acid derivative (e.g., 3-amino-2-methylpropanoate) in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) . For coupling with furan-2-ylmethylamine, catalytic methods using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in dichloromethane (CH₂Cl₂) at 0°C can achieve >75% yield by facilitating esterification or amidation . Key conditions include maintaining low temperatures (0–25°C), anhydrous solvents, and controlled stoichiometry of reagents.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the tert-butyl group (δ ~1.4 ppm for 9H), furan ring protons (δ ~6.3–7.4 ppm), and methylpropanoate backbone .
- Infrared Spectroscopy (IR): Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups, while N-H stretches (~3300 cm⁻¹) indicate the amine moiety .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion (e.g., [M+H]⁺ at m/z 282.17 for C₁₄H₂₃NO₃) .
- X-ray Crystallography: For resolving stereochemical ambiguities, single-crystal X-ray diffraction provides definitive bond lengths and angles (e.g., tert-butyl C-C bonds ~1.54 Å) .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during the synthesis of tert-butyl-protected amino acid derivatives?
Stereochemical control requires chiral catalysts or enantioselective reagents. For example, using (R)- or (S)-tert-butylsulfinyl auxiliaries during amide coupling ensures retention of configuration at the α-carbon . Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) can isolate desired enantiomers with >90% enantiomeric excess (ee) . Reaction monitoring with chiral HPLC or polarimetry is critical for assessing stereochemical fidelity .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for this compound?
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to confirm proton-carbon correlations) .
- Dynamic Effects: Assess temperature-dependent NMR for conformational exchange broadening (e.g., rotameric equilibria in tert-butyl groups) .
- Computational Modeling: Density Functional Theory (DFT) calculations predict IR/NMR spectra to reconcile experimental discrepancies .
Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream transformations?
The tert-butyl group enhances steric protection of the amine, reducing undesired side reactions (e.g., oxidation or nucleophilic attack). However, its bulkiness may slow reaction kinetics in coupling steps, necessitating elevated temperatures (e.g., 40–60°C in THF) . Acidic cleavage of the Boc group (e.g., HCl/dioxane) regenerates the free amine without degrading the furan ring .
Q. What modifications improve yields in low-efficiency coupling reactions with furan-2-ylmethylamine?
- Catalyst Screening: Replace Tf₂NH with Brønsted acids like p-toluenesulfonic acid (pTSA) to enhance amide bond formation .
- Solvent Optimization: Switch from CH₂Cl₂ to dimethylformamide (DMF) for better solubility of polar intermediates .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 2 hours vs. 16 hours) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
